molecular formula C16H20N4O2 B2616013 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide CAS No. 1219913-67-3

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide

Cat. No.: B2616013
CAS No.: 1219913-67-3
M. Wt: 300.362
InChI Key: YGELSJSXIGFIFR-UHFFFAOYSA-N
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Description

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms. Compounds containing the pyridazine ring have shown a wide range of pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide can be compared with other pyridazine derivatives, such as:

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-phenoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-8-9-15(20-19-12)17-10-11-18-16(21)13(2)22-14-6-4-3-5-7-14/h3-9,13H,10-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGELSJSXIGFIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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